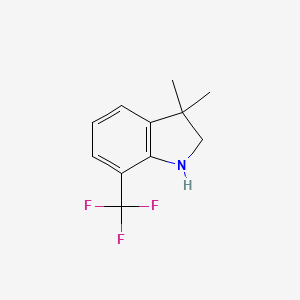

3,3-Dimethyl-7-(trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-7-(trifluoromethyl)-1,2-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c1-10(2)6-15-9-7(10)4-3-5-8(9)11(12,13)14/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUAIFBBMDMLAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=CC=C2C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,3 Dimethyl 7 Trifluoromethyl Indoline

Strategies for Constructing the Indoline (B122111) Ring System

The formation of the 3,3-dimethylindoline core is a critical first step. Various synthetic strategies can be employed, ranging from classical cyclization reactions to more modern and efficient one-pot methodologies.

Cyclization Reactions for Substituted Indolines

The Fischer indole (B1671886) synthesis is a cornerstone in the synthesis of indole and indoline derivatives. For the construction of the 3,3-dimethylindoline scaffold, the synthesis typically begins with the reaction of a suitable phenylhydrazine with 3-methyl-2-butanone (isopropyl methyl ketone). This reaction, conducted under acidic conditions, first forms a phenylhydrazone intermediate. Subsequent heating in the presence of an acid catalyst, such as acetic acid, sulfuric acid, or a Lewis acid like zinc chloride, promotes a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 2,3,3-trimethylindolenine. researchgate.netwikipedia.orgcdnsciencepub.com

The resulting indolenine is a stable intermediate that can be isolated and purified. To obtain the desired indoline, the C=N bond of the indolenine must be reduced. This reduction can be achieved using various reducing agents, such as sodium borohydride (NaBH₄) or catalytic hydrogenation, to afford 3,3-dimethylindoline.

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1 | Phenylhydrazine, 3-Methyl-2-butanone | Acetic acid, reflux | 2,3,3-Trimethylindolenine | researchgate.net |

| 2 | 2,3,3-Trimethylindolenine | Sodium Borohydride (NaBH₄), Methanol | 3,3-Dimethylindoline | Inferred from standard procedures |

Asymmetric Synthesis Approaches for Chiral Indoline Scaffolds

While the target molecule, 3,3-Dimethyl-7-(trifluoromethyl)indoline, is achiral, the development of asymmetric methods for the synthesis of chiral indoline scaffolds is a significant area of research. These approaches are crucial when chirality is a desired feature in the final molecule. Asymmetric synthesis of indolines can be achieved through various strategies, including the use of chiral catalysts or auxiliaries. For instance, organocatalytic intramolecular Michael additions have been developed to produce enantioenriched 2,3-disubstituted indolines. Although not directly applicable to the gem-disubstituted C-3 position of the target molecule, these methods highlight the progress in controlling stereochemistry in indoline synthesis. rsc.org

One-Pot and Cascade Methodologies for Indoline Assembly

To improve efficiency and reduce the number of synthetic steps, one-pot and cascade methodologies for the synthesis of substituted indolines have been developed. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates. For example, a general and convenient one-pot synthesis of highly substituted indolines from arylhydrazines and aldehydes has been reported. This method involves a Fischer indole synthesis to form an indolenine intermediate, followed by in-situ reduction of the C=N bond. researchgate.net Such a strategy could be adapted for the synthesis of 3,3-dimethylindoline by using the appropriate starting materials.

Regioselective Trifluoromethylation at the C-7 Position of Indolines

The introduction of a trifluoromethyl group at the C-7 position of the indoline ring is a key challenge due to the potential for reaction at other positions on the benzene (B151609) ring. Regioselectivity can be achieved through various modern synthetic methods.

Light-Mediated Trifluoromethylation of Indole Derivatives

Photoredox catalysis has emerged as a powerful tool for C-H functionalization, including trifluoromethylation. Visible light-induced methods offer a mild and often catalyst-free approach to introduce trifluoromethyl groups into aromatic and heterocyclic systems. d-nb.info These reactions typically utilize a trifluoromethyl source, such as sodium triflinate (Langlois' reagent), and a photosensitizer or proceed under direct irradiation. While the direct C-7 trifluoromethylation of 3,3-dimethylindoline using light-mediated methods has not been specifically detailed, the general principles of photoredox-catalyzed C-H trifluoromethylation of indole derivatives suggest its potential applicability. d-nb.infonih.gov The regioselectivity in such reactions can be influenced by the electronic and steric properties of the substrate.

Transition-Metal-Catalyzed Trifluoromethylation Approaches

Transition-metal catalysis, particularly with palladium, has proven to be a highly effective strategy for the regioselective C-H functionalization of indoles and indolines. chemspider.com An efficient method for the palladium-catalyzed C-7 trifluoromethylation of indolines has been developed utilizing a removable directing group. researchgate.netnih.gov In this approach, the indoline nitrogen is first protected with a directing group, such as a pyrimidine, which then directs the palladium catalyst to the C-7 position for trifluoromethylation. Umemoto's reagent is often used as the CF₃ radical precursor. researchgate.net

This directed approach offers excellent regioselectivity and functional group tolerance. The directing group can be subsequently removed to yield the C-7 trifluoromethylated indoline. The presence of the gem-dimethyl group at the C-3 position is not expected to significantly hinder this reaction, as the catalytic cycle occurs at the N-directing group and the distal C-7 position. google.com

| Catalyst | Trifluoromethyl Source | Directing Group | Key Features | Reference |

| Pd(II) | Umemoto's Reagent | Pyrimidine (removable) | High regioselectivity for C-7, Broad substrate scope | researchgate.netnih.gov |

Metal-Free Trifluoromethylation Strategies

The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical and biological properties of a molecule. Metal-free trifluoromethylation methods are gaining prominence due to their reduced cost, lower toxicity, and milder reaction conditions compared to traditional metal-catalyzed approaches.

Recent advancements have demonstrated the feasibility of direct C-H trifluoromethylation of anilines and their derivatives without the need for transition metals. Visible-light-induced radical trifluoromethylation of free anilines using Togni's reagent has been reported as an economical and powerful route to access trifluoromethylated anilines. nih.gov This approach could be adapted for the synthesis of 7-(trifluoromethyl)indoline precursors. Another metal-free protocol involves an iron-catalyzed ortho-trifluoromethylation of anilines, assisted by a picolinamide directing group, under ultraviolet irradiation where acetone acts as a radical initiator with Langlois' reagent. rsc.org

Furthermore, photoredox catalysis offers a powerful tool for metal-free trifluoromethylation. The use of organic photoredox catalysts can facilitate the generation of trifluoromethyl radicals from various sources under visible light irradiation, which can then react with the aromatic core of an indoline precursor. researchgate.net For instance, a red-light-mediated trifluoromethylation/dearomatization cascade of indole derivatives has been developed to synthesize CF3-containing spirocyclic indolines. researchgate.net

| Reagent/Catalyst | Substrate | Conditions | Key Features |

| Togni's Reagent | Free Anilines | Visible Light | Metal-free, room temperature. nih.gov |

| Langlois' Reagent / Fe-catalyst | Picolinamide-anilines | UV irradiation | Oxidant-free, uses acetone as a radical initiator. rsc.org |

| Organic Photoredox Catalyst | Indole Derivatives | Red Light | Radical-mediated dearomatization cascade. researchgate.net |

Electrophilic and Radical-Mediated Trifluoromethylation Techniques

Both electrophilic and radical-mediated pathways have been successfully employed for the trifluoromethylation of indoline scaffolds. The choice of reagent and reaction conditions can dictate the regioselectivity of the trifluoromethylation.

Electrophilic Trifluoromethylation:

Electrophilic trifluoromethylating agents, such as Umemoto's and Togni's reagents, are widely used for the direct introduction of the CF3 group. enamine.netrsc.orgresearchgate.net A palladium-catalyzed C-7 trifluoromethylation of indolines using Umemoto's reagent has been reported, employing a pyrimidine directing group to achieve excellent regioselectivity. acs.orgacs.orgnih.gov This method demonstrates good substrate scope and is applicable to large-scale synthesis. acs.org

Radical-Mediated Trifluoromethylation:

Radical-mediated approaches often involve the generation of trifluoromethyl radicals from sources like Togni's reagent II or sodium trifluoromethanesulfinate (CF3SO2Na). An external-catalyst-free method utilizes Togni's reagent II for the trifluoromethylation/cyclization of N-aryl-N-allylacetamides to produce trifluoromethylated N-acetylindolines. acs.orgnih.govresearchgate.net In this process, the amide group of the substrate itself is proposed to promote the generation of the CF3 radical. nih.gov

Photoredox catalysis has also enabled the radical trifluoromethylation of various organic molecules, including heterocycles. rsc.orgrsc.org These methods offer mild and environmentally friendly alternatives for the synthesis of trifluoromethylated indolines.

| Reagent | Catalyst/Conditions | Substrate | Position of Trifluoromethylation |

| Umemoto's Reagent | Pd(II) / Pyrimidine directing group | Indolines | C-7 acs.orgacs.orgnih.gov |

| Togni's Reagent II | External-catalyst-free | N-aryl-N-allylacetamides | Side chain (followed by cyclization) acs.orgnih.govresearchgate.net |

| Togni's Reagent | Visible Light | Free Anilines | Ortho/Para nih.gov |

Introduction of Geminal Dimethyl Groups at the C-3 Position

The construction of the 3,3-disubstituted indoline core, specifically with geminal dimethyl groups, is a crucial step in the synthesis of the target molecule. This can be achieved through various stereoselective methods.

Stereoselective Formation of 3,3-Disubstituted Indoline Scaffolds

The stereoselective synthesis of 3,3-disubstituted indolines can be challenging due to the creation of a quaternary stereocenter. One approach involves the palladium-catalyzed enantioselective cyanoamidation of olefins, which provides access to a variety of 3,3-disubstituted oxindoles that can be further converted to indolines. nih.gov Molybdenum-catalyzed allylic alkylation of 3-aryloxindoles has also been developed to form a quaternary center at the 3-position with high regio-, diastereo-, and enantioselectivity. acs.org

For the specific introduction of two methyl groups, a stepwise approach can be employed. This could involve the mono-alkylation of a 3-substituted indoline precursor, followed by a second alkylation. The stereochemical outcome of these reactions can often be controlled by the choice of chiral catalysts or auxiliaries. mdpi.com

| Method | Catalyst | Key Feature |

| Enantioselective Cyanoamidation | Pd(dba)2 / Chiral phosphoramidite | Access to 3,3-disubstituted oxindoles. nih.gov |

| Allylic Alkylation | Chiral Molybdenum catalyst | High regio-, diastereo-, and enantioselectivity. acs.org |

| Stepwise Alkylation | Various | Allows for controlled introduction of different alkyl groups. |

Synthetic Approaches for Spirocyclic Indoline Derivatives

The synthesis of spirocyclic indolines, where the C-3 position is part of a cyclic system, is a well-established field and provides insights into the formation of quaternary centers at this position. Three-component reactions have been utilized for the convenient synthesis of spiro[cyclopentane-1,3′-indolines] and spiro[cyclopent acs.orgene-1,3′-indolines]. acs.org The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has also been reported and these compounds have been evaluated for their anticancer properties. nih.govresearchgate.net

Furthermore, diastereoselective synthesis of dispiro[indoline-3,2′-quinoline-3′,3′′-indoline] and dispiro[indoline-3,2′-pyrrole-3′,3′′-indoline] derivatives has been achieved via three-component reactions. beilstein-journals.org Zinc-catalyzed enantioselective [3+3] annulation has been employed to synthesize chiral spiro[indoline-3,4′-thiopyrano[2,3-b]indole] derivatives. mdpi.com These methodologies highlight the diverse strategies available for constructing complex molecular architectures centered around the indoline C-3 position.

| Reaction Type | Key Feature | Resulting Spirocycle |

| Three-component reaction | Triphenylphosphine, but-2-ynedioate, isatylidene malononitrile | Spiro[cyclopentane-1,3′-indolines] acs.org |

| Cyclopropanation | Reaction of diazo-compounds with electron deficient alkenes | Spiro[cyclopropane-1,3'-indolin]-2'-ones nih.govresearchgate.net |

| Three-component reaction | Ammonium acetate, isatins, 3-isatyl-1,4-dicarbonyl compounds | Dispiro[indoline-3,2′-quinoline-3′,3′′-indoline] beilstein-journals.org |

| [3+3] Annulation | Dinuclear zinc-ProPhenol complex | Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] mdpi.com |

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through either convergent or divergent strategies, each with its own advantages.

Stepwise Functionalization Strategies

A divergent, or stepwise, approach would involve the sequential functionalization of a pre-existing indoline or aniline (B41778) precursor. One possible route could start with the synthesis of 7-(trifluoromethyl)indoline. This could be achieved through the trifluoromethylation of an appropriately protected indoline or an aniline derivative that is then cyclized. rsc.orgacs.orggoogle.com Subsequent introduction of the gem-dimethyl group at the C-3 position could be accomplished through methods such as those described in section 2.3.1. A three-step synthesis of 3,3-dimethyl azaindolines from heterocyclic amines has been reported, involving halogenation, alkylation with 3-bromo-2-methylpropene, and a palladium-catalyzed reductive cyclization, which could be adapted for this purpose. astx.com

Alternatively, one could start with a 3,3-dimethylindoline precursor and then introduce the trifluoromethyl group at the C-7 position. The direct C-7 trifluoromethylation of indolines, as discussed in section 2.2.4, would be a key step in this strategy. acs.orgacs.orgnih.gov

Late-Stage Trifluoromethylation of Pre-functionalized Indolines

The introduction of a trifluoromethyl (-CF3) group at a late stage of a synthetic sequence is a valuable strategy in medicinal chemistry, as it allows for the structural modification of complex molecules to enhance properties such as metabolic stability and bioavailability. One notable advancement in this area is the development of methods for the direct C-H trifluoromethylation of pre-functionalized indoline scaffolds.

Recent research has demonstrated an efficient palladium-catalyzed regioselective C7-trifluoromethylation of indolines. nih.gov This method employs a removable pyrimidine directing group to achieve high selectivity for the C7 position of the indoline core. The reaction utilizes the commercially available Umemoto's reagent as the source of the trifluoromethyl radical.

The process involves a palladium(II) catalyst and a copper(II) oxidant to facilitate the C-H activation and subsequent trifluoromethylation. nih.gov This strategy has been shown to have a broad substrate scope, indicating its potential applicability to a variety of substituted indolines, including those with dimethyl substitutions at the C3 position. nih.gov Furthermore, the methodology is scalable, highlighting its utility for the larger-scale synthesis of trifluoromethylated indoline derivatives. nih.gov Following the trifluoromethylation, the directing group can be removed, and the indoline can be further transformed, for instance, through oxidation to the corresponding indole. nih.gov

This late-stage functionalization approach provides a direct pathway to 7-trifluoromethylated indolines from readily available indoline precursors, avoiding the need to construct the trifluoromethylated ring system from the ground up.

| Parameter | Description | Reference |

| Reaction Type | Palladium-Catalyzed C-H Trifluoromethylation | nih.gov |

| Substrate | Pre-functionalized Indoline | nih.gov |

| Position of Trifluoromethylation | C7 | nih.gov |

| Directing Group | Pyrimidine (removable) | nih.gov |

| Trifluoromethyl Source | Umemoto's Reagent | nih.gov |

| Catalyst | Palladium(II) | nih.gov |

| Oxidant | Copper(II) | nih.gov |

| Key Features | High regioselectivity, Broad substrate scope, Scalable | nih.gov |

Reaction Mechanisms and Mechanistic Elucidation Studies

Investigations into Trifluoromethyl Radical Generation and Reactivity

The introduction of the trifluoromethyl (CF3) group at the C7 position of the indoline (B122111) core often proceeds via a radical-mediated pathway. The generation of the trifluoromethyl radical is a critical initiation step, and various reagents have been developed for this purpose. One of the most common methods involves the use of electrophilic trifluoromethylating reagents such as Umemoto's or Togni's reagents. acs.orgbohrium.com

Under suitable conditions, often involving a catalyst or light, these reagents undergo a process to generate the highly reactive trifluoromethyl radical (•CF3). For instance, palladium catalysis can be employed to facilitate the generation of the •CF3 radical from Umemoto's reagent. nih.gov The generated radical is a potent electrophilic species that can then engage in reactions with electron-rich aromatic systems like indolines.

The reactivity of the trifluoromethyl radical with the indoline nucleus is a key step in the formation of the C-CF3 bond. The radical adds to the aromatic ring, typically at a position dictated by electronic and steric factors, to form a radical intermediate. This intermediate then undergoes further transformation, such as oxidation and deprotonation, to yield the final trifluoromethylated indoline product. The efficiency and selectivity of this process are highly dependent on the reaction conditions, including the choice of catalyst, oxidant, and solvent.

Table 1: Reagents for Trifluoromethyl Radical Generation

| Reagent Name | Typical Activation Method | Reference |

| Umemoto's Reagent | Palladium Catalysis, Photoredox Catalysis | nih.gov |

| Togni's Reagent | Transition Metal Catalysis, Photoredox Catalysis | acs.org |

| Langlois' Reagent | Photochemical with Photocatalyst | vu.nl |

Detailed Analysis of Dearomatization and Cyclization Pathways in Indoline Formation

The construction of the indoline core itself involves dearomatization and cyclization steps. While the direct trifluoromethylation of a pre-formed indoline is one synthetic route, another approach involves the cyclization of a precursor that already contains the trifluoromethyl group. These cyclization reactions often proceed through pathways that temporarily disrupt the aromaticity of a benzene (B151609) ring precursor.

Dearomatization can be achieved through various strategies, including intramolecular reactions where a side chain on an aniline (B41778) derivative attacks the aromatic ring. rsc.orgamanote.com For the synthesis of 3,3-dimethyl-7-(trifluoromethyl)indoline, a plausible pathway would involve an aniline precursor bearing a trifluoromethyl group at the ortho position and a suitable side chain that can cyclize. The cyclization event leads to the formation of the five-membered nitrogen-containing ring, thereby creating the indoline scaffold. The gem-dimethyl group at the C3 position is typically installed prior to cyclization or as part of the cyclizing fragment.

Mechanistic studies of these dearomatization and cyclization pathways often reveal the nature of the key intermediates, which can be cationic, anionic, or radical in nature depending on the specific reaction conditions. The efficiency of these cyclizations is influenced by factors such as the nature of the activating group on the nitrogen atom and the catalyst employed.

Understanding Regioselectivity and Stereoselectivity in Indoline Functionalization

The functionalization of the this compound scaffold, particularly through C-H activation, raises important questions of regioselectivity and stereoselectivity. The indoline ring possesses several C-H bonds that could potentially be functionalized. Directing groups are often employed to control the position of functionalization. nih.govworktribe.com

For instance, in the palladium-catalyzed C-H functionalization of indolines, a directing group on the nitrogen atom can steer the catalyst to a specific C-H bond. nih.govrsc.org To achieve functionalization at the C7 position, adjacent to the trifluoromethyl group, a directing group that favors the formation of a palladacycle involving the C7-H bond is required. The regioselectivity is a result of the geometric constraints imposed by the directing group and the catalyst.

While this compound is achiral, functionalization at other positions or reactions involving the existing substituents could introduce chirality. In such cases, the stereoselectivity of the reaction becomes a critical consideration. The use of chiral catalysts or auxiliaries can be employed to control the stereochemical outcome of these transformations, leading to the enantioselective synthesis of functionalized indoline derivatives. researchgate.net

Role of Catalysts and Reagents in Directed C-H Functionalization of Indolines

Catalysts and reagents play a pivotal role in the directed C-H functionalization of indolines, enabling the selective modification of specific C-H bonds. acs.org Palladium catalysts are particularly prominent in this area due to their ability to facilitate C-H activation and subsequent bond formation. nih.govnih.govrsc.org

In the context of C7-trifluoromethylation of indolines, a palladium(II) catalyst is often used in conjunction with a directing group on the indoline nitrogen. nih.gov The directing group, such as a pyrimidine, coordinates to the palladium center, bringing it in close proximity to the C7-H bond and facilitating its cleavage. An oxidant, such as a copper(II) salt, is typically required to regenerate the active palladium catalyst and complete the catalytic cycle.

The choice of reagents is also crucial. For trifluoromethylation, an electrophilic CF3 source like Umemoto's reagent is employed. nih.gov The interplay between the catalyst, directing group, oxidant, and trifluoromethylating reagent is a finely tuned system that dictates the efficiency and selectivity of the C-H functionalization reaction.

Table 2: Key Components in Directed C-H Functionalization of Indolines

| Component | Role | Example | Reference |

| Catalyst | Facilitates C-H activation | Pd(OAc)2 | nih.gov |

| Directing Group | Controls regioselectivity | Pyrimidine | nih.gov |

| Oxidant | Regenerates the active catalyst | Cu(II) salts | nih.gov |

| Reagent | Provides the functional group | Umemoto's Reagent (for CF3) | nih.gov |

Computational Chemistry in Mechanistic Studies of this compound Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate mechanisms of organic reactions. vu.nl In the synthesis of this compound, computational studies can provide valuable insights into various aspects of the reaction mechanism.

DFT calculations can be used to model the generation of the trifluoromethyl radical from different precursors, providing information on the energetics of this process. vu.nl Furthermore, the reaction pathway for the addition of the trifluoromethyl radical to the indoline ring can be mapped out, identifying the transition states and intermediates involved. This can help in understanding the factors that control the regioselectivity of the trifluoromethylation.

For catalytic processes, such as the palladium-catalyzed C-H functionalization, computational studies can elucidate the structure of the catalyst-substrate complexes and the mechanism of C-H bond cleavage. nih.gov By calculating the energy profiles of different possible pathways, the most likely reaction mechanism can be identified. This information is invaluable for optimizing reaction conditions and designing more efficient catalysts.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework. For 3,3-Dimethyl-7-(trifluoromethyl)indoline, ¹H, ¹³C, and ¹⁹F NMR are all essential.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of this compound, the spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methylene protons, and the gem-dimethyl groups.

The aromatic region would typically display signals for the three adjacent protons on the benzene (B151609) ring (H-4, H-5, and H-6). Their chemical shifts and coupling patterns (doublets and triplets) are influenced by the electron-withdrawing trifluoromethyl group at the C-7 position. The N-H proton of the indoline (B122111) ring is expected to appear as a broad singlet. The two protons on the C-2 carbon, adjacent to the nitrogen, would likely appear as a singlet, while the two methyl groups at the C-3 position, being chemically equivalent, would produce a sharp singlet integrating to six protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 3.5 - 4.5 | broad singlet |

| Ar-H (H-4, H-5, H-6) | 6.8 - 7.5 | multiplet |

| -CH₂ (C2) | ~3.1 | singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. For this compound, eleven distinct signals are expected. The carbon of the trifluoromethyl group (CF₃) will be significantly affected by the attached fluorine atoms, appearing as a quartet due to one-bond ¹³C-¹⁹F coupling. The C-7 carbon, directly bonded to the CF₃ group, will also be influenced, showing a downfield shift. The other aromatic carbons (C-3a, C-4, C-5, C-6, C-7a) will have chemical shifts typical for a substituted benzene ring. The aliphatic carbons include the methylene carbon (C-2), the quaternary carbon (C-3), and the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (C-3a, C-4, C-5, C-6, C-7a) | 110 - 150 |

| Ar-C (C-7) | ~129 (quartet, J_CF) |

| CF₃ | ~125 (quartet, J_CF) |

| -CH₂ (C2) | ~55 |

| -C(CH₃)₂ (C3) | ~43 |

Fluorine-19 NMR (¹⁹F NMR) is an exceptionally sensitive technique for detecting and analyzing fluorine-containing compounds. azom.com The trifluoromethyl group on the aromatic ring of this compound would produce a single, sharp signal in the ¹⁹F NMR spectrum. azom.com The chemical shift of this signal is characteristic of a CF₃ group attached to an aromatic system, typically appearing in a specific region of the spectrum (e.g., around -60 to -65 ppm relative to a standard like CFCl₃). azom.com Since there are no other fluorine atoms or adjacent protons within typical coupling distance, this signal is expected to be a singlet. The wide chemical shift range of ¹⁹F NMR makes it a powerful tool for identifying fluorinated functional groups. azom.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

A notable feature would be the N-H stretching vibration of the secondary amine in the indoline ring. The aliphatic C-H stretching from the methyl and methylene groups would also be present. The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring. Crucially, the trifluoromethyl group gives rise to very strong and characteristic C-F stretching absorptions, which are typically found in the 1350-1100 cm⁻¹ region. ias.ac.innih.gov These intense bands are often diagnostic for the presence of a CF₃ group. cdnsciencepub.com

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3450 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2970 | Medium-Strong |

| Aromatic C=C | Stretch | 1580 - 1620 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio of ions with very high accuracy. This precision allows for the determination of a compound's elemental composition and, consequently, its exact molecular formula. For this compound (C₁₁H₁₂F₃N), HRMS would provide an experimental mass that can be matched to its theoretical (calculated) exact mass. This confirmation is a critical step in structural elucidation, distinguishing the compound from other isomers or molecules with the same nominal mass.

The theoretical monoisotopic mass of the molecular ion [M]⁺ of this compound is approximately 215.0922 g/mol . HRMS analysis would be expected to yield a measured mass within a very small margin of error (typically <5 ppm) of this value, thus confirming the molecular formula.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles.

This analysis would confirm the connectivity of the atoms and reveal the conformation of the five-membered indoline ring, which is typically non-planar and adopts an envelope or twisted conformation. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, showing intermolecular interactions such as hydrogen bonding involving the N-H group and potential dipole-dipole interactions involving the trifluoromethyl group. This provides a complete and unambiguous picture of the molecule's solid-state structure. While the specific crystal structure of this compound is not detailed here, the technique remains the gold standard for absolute structural proof. mdpi.commdpi.com

Advanced Spectroscopic Methods for Mechanistic Intermediates

The synthesis of this compound, particularly through methods like palladium-catalyzed C7-trifluoromethylation, is believed to proceed through a series of reactive intermediates. Advanced in-situ spectroscopic techniques are invaluable for detecting and characterizing these transient species, thereby providing a clearer understanding of the reaction mechanism.

Detailed research into the palladium-catalyzed trifluoromethylation of indolines suggests the involvement of a CF3 radical precursor nih.gov. The reaction mechanism likely involves the formation of radical intermediates, which are key to the introduction of the trifluoromethyl group at the C7 position of the indoline ring.

While direct spectroscopic observation of the intermediates for the specific synthesis of this compound is not extensively documented in publicly available literature, data from related trifluoromethylation reactions on aromatic and heterocyclic systems, as well as general principles of radical chemistry, allow for a postulation of the key mechanistic steps. Techniques such as time-resolved spectroscopy could potentially be employed to identify and characterize short-lived radical species and any organometallic intermediates involved in the catalytic cycle.

Expected Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.2-7.4 | d | 1H | Aromatic C4-H |

| ~ 7.0-7.1 | d | 1H | Aromatic C5-H |

| ~ 6.8-6.9 | t | 1H | Aromatic C6-H |

| ~ 3.5-3.7 | s | 2H | Methylene C2-H₂ |

| ~ 1.3-1.4 | s | 6H | Gem-dimethyl C3-(CH₃)₂ |

Note: Predicted values are based on general chemical shift ranges for substituted indolines.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150-152 | C7a |

| ~ 140-142 | C3a |

| ~ 125-130 (q, J ≈ 270 Hz) | CF₃ |

| ~ 128-130 | C5 |

| ~ 122-125 | C6 |

| ~ 118-120 (q, J ≈ 30 Hz) | C7 |

| ~ 115-117 | C4 |

| ~ 55-58 | C2 |

| ~ 42-44 | C3 |

| ~ 25-28 | C3-(CH₃)₂ |

Note: Predicted values are based on general chemical shift ranges for substituted indolines and trifluoromethylated aromatic compounds. The carbon attached to the CF₃ group and the CF₃ carbon itself will exhibit splitting (quartet, q) due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -60 to -65 | s | C7-CF₃ |

Note: The chemical shift is relative to a standard (e.g., CFCl₃). The singlet multiplicity is expected as there are no neighboring fluorine or hydrogen atoms to cause splitting.

Mass Spectrometry Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to form a stable cation, and potentially the loss of the trifluoromethyl group (M-69). Further fragmentation of the indoline ring structure would also be observed acs.orgresearchgate.netscirp.orgnih.gov.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no specific published research available for the chemical compound "this compound." Consequently, an article detailing its strategic applications and transformations in organic synthesis as per the requested outline cannot be generated at this time.

The search for information across various topics, including its use as a molecular building block, post-synthetic derivatizations, reactivity of its trifluoromethyl group, exploration in cascade processes for chemical library generation, and its integration into multicomponent reactions, yielded no results specific to this particular molecule.

While general methodologies exist for the synthesis and modification of trifluoromethyl-containing indolines and related heterocyclic systems, applying this information to the specific, un-researched compound "this compound" would be speculative and would not meet the required standards of scientific accuracy. Accurate and informative content can only be generated based on existing, peer-reviewed data.

Therefore, until "this compound" is synthesized and its chemical properties and reactivity are documented in scientific literature, it is not possible to fulfill the request for a detailed article.

Q & A

Q. What are the optimal synthetic routes for 3,3-Dimethyl-7-(trifluoromethyl)indoline, and how can reaction conditions be tailored to improve yield?

The synthesis of this compound typically involves cyclization reactions. For example, trifluoroacetimidoyl chlorides can react with methylsulfones under LDA-mediated conditions to form intermediates, followed by copper-catalyzed cyclization (Cu(OAc)₂·xH₂O with Cs₂CO₃) to yield trifluoromethylated indoles . Alternative approaches include Pd-catalyzed coupling-cyclization for spiro[indoline] derivatives, requiring precise temperature control (60–80°C) and ligand selection (e.g., TFP or dppe) . Key parameters to optimize include:

Q. Table 1: Reaction Optimization Parameters

| Parameter | Typical Range | Impact on Yield | Reference |

|---|---|---|---|

| Catalyst Loading | 5–10 mol% Cu(OAc)₂ | +20–30% | |

| Temperature | 60–80°C (Pd systems) | Prevents side reactions | |

| Base | Cs₂CO₃ vs. Et₃N | Affects cyclization rate |

Q. How can spectroscopic methods (IR, MS, NMR) be used to confirm the purity and structure of this compound?

- IR Spectroscopy : Identify characteristic C-F stretches (1050–1150 cm⁻¹) and N-H bending (indoline ring) at 1550–1600 cm⁻¹ .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 231 (C₁₀H₁₀F₃N) and fragmentation patterns (e.g., loss of CF₃ group at m/z 162) .

- ¹H/¹³C NMR : Key signals include:

Note : Use deuterated DMSO or CDCl₃ to resolve tautomeric equilibria in NMR analysis .

Advanced Research Questions

Q. How does the tautomeric equilibrium of this compound derivatives influence their reactivity in catalytic systems?

The trifluoromethyl group induces electronic effects that stabilize tautomeric forms (e.g., imine vs. enamine intermediates). For example, in copper-catalyzed cyclization, the equilibrium between intermediates 68A (imine) and 68B (enamine) (Scheme 68, ) dictates regioselectivity. Computational studies (DFT) can predict dominant tautomers by comparing Gibbs free energy (ΔG) . Experimental validation involves:

Q. Table 2: Tautomer Stability in Solvents

| Solvent | Dominant Tautomer | ΔG (kcal/mol) | Reference |

|---|---|---|---|

| THF | Enamine (68B) | -2.1 | |

| DCM | Imine (68A) | +1.3 |

Q. What computational strategies are effective for modeling the electronic properties of this compound in photochemical studies?

- Time-Dependent DFT (TD-DFT) : Predicts UV-vis spectra (e.g., λ_max at 415–577 nm for indoline dyes) and charge-transfer transitions .

- Solvent Effects : Use polarizable continuum models (PCM) for chloroform or DMF to simulate red shifts (~15–20 nm) .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to assess electron injection efficiency in DSSC applications .

Q. Methodological Workflow :

Optimize geometry at B3LYP/6-31G(d).

Compute excited states with CAM-B3LYP/cc-pVDZ.

Validate against experimental spectra (e.g., broad bands at 500–600 nm) .

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

- Orthogonal Assays : Compare IC₅₀ values across enzyme inhibition (e.g., kinase panels) vs. cell viability (MTT assays).

- HPLC-Purity Thresholds : Ensure >95% purity (via area-normalized HPLC) to exclude confounding byproducts .

- Structural Analogues : Test 7-CF₃ vs. 5-CF₃ indolines to isolate electronic vs. steric effects .

Case Study : A 2025 study found discrepancies in receptor binding (Ki = 10 nM vs. 100 nM) due to residual dimethylamine in crude samples. Recrystallization improved consistency .

Q. What advanced characterization techniques are critical for studying degradation pathways of this compound under physiological conditions?

- LC-HRMS : Track hydrolytic cleavage (e.g., CF₃ group loss) at pH 7.4.

- X-ray Crystallography : Resolve bond-length changes in degraded products (e.g., C-N cleavage in indoline ring) .

- Accelerated Stability Testing : Use Arrhenius modeling (40–60°C) to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.